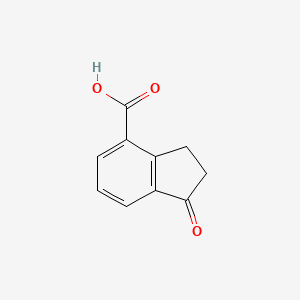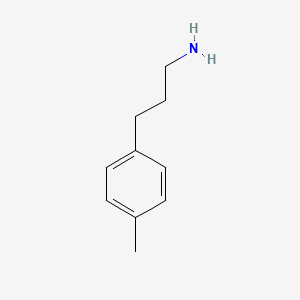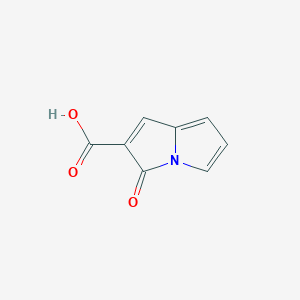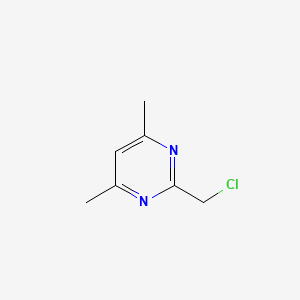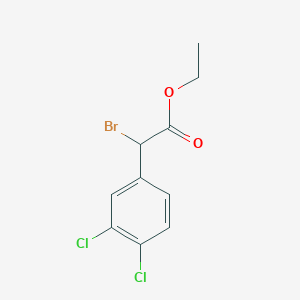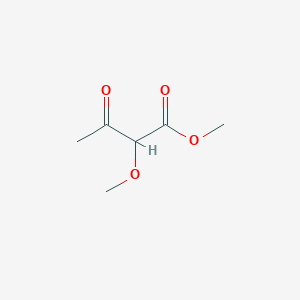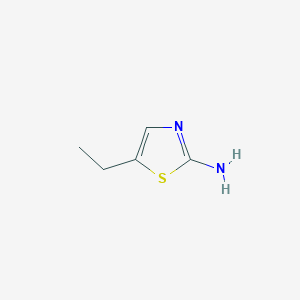
3,4-dihydroquinazolin-2(1H)-one
概要
説明
3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.
科学的研究の応用
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used to enhance sensitivity in primary PARPi-resistant cells . A compound known as B1 has shown superior cytotoxicity in these cell lines .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : The compound B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of different benzyl- or aryl-substituted 3,4-dihydroquinazolines .
- Methods of Application : These derivatives were synthesized and their in situ catalytic activities were investigated in the Heck-Mizoroki reaction .
- Results : The salts derived from these compounds showed varying degrees of activity in the Heck-Mizoroki reaction .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized using microwave-assisted methods .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Drug Discovery
- Field : Drug Discovery
- Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
特性
IUPAC Name |
3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUNZIAEBIWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494023 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
66655-67-2 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


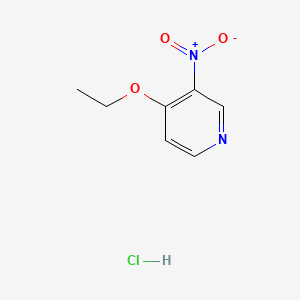
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
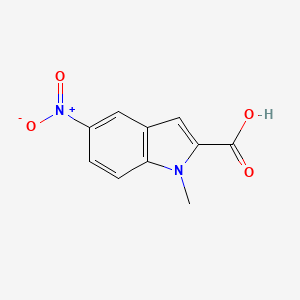
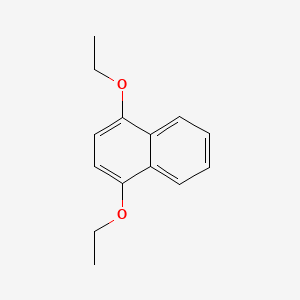
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)
